2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol

Lipophilicity Membrane permeability Drug-likeness

Researchers face reproducibility risks from positional isomer impurities in halopyridines. This 5-bromo-6-chloro-3-ethanol scaffold solves that with distinct physicochemical profiling: - **Higher linker efficiency**: 2 rotatable bonds (vs 1 in secondary alcohol analogs) enables optimal ternary complex geometry for PROTACs. - **Quantified lipophilicity**: XLogP3-AA 2.1 (Δ+0.4 vs isomers) improves cell permeability. - **Orthogonal halogen reactivity**: Sequential C5-Br and C6-Cl cross-couplings for bifunctional probe synthesis. ≥97% purity, ambient storage, immediate shipment.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49
CAS No. 2007919-90-4
Cat. No. B3032497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol
CAS2007919-90-4
Molecular FormulaC7H7BrClNO
Molecular Weight236.49
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Cl)CCO
InChIInChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)4-10-7(6)9/h3-4,11H,1-2H2
InChIKeyMREJXGNTVANSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated Pyridineethanol for PROTAC Linker Applications


2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol (CAS 2007919-90-4) is a polyhalogenated pyridine derivative featuring a bromine at C5, chlorine at C6, and a primary 2-hydroxyethyl substituent at C3 [1]. This compound belongs to the halopyridine class but is distinguished from its positional isomers by the unique arrangement of halogens and the primary alcohol moiety, which together dictate its physicochemical profile and synthetic utility [1]. It is commercially available as a research intermediate, notably categorized as a Protein Degrader Building Block, suggesting its relevance in PROTAC development .

Workflow PROTAC linker synthesis
Selection Protein Degrader Building Block
Use Context Orthogonal dihalogenated scaffold

Why Isomeric Purity Matters in Research


Positional isomerism and alcohol type on the pyridine scaffold create profound differences in molecular properties that preclude simple compound interchange. For instance, the target compound exhibits a computed XLogP3-AA of 2.1 and contains 2 rotatable bonds, whereas the closely related analog 1-(3-bromo-5-chloropyridin-2-yl)ethanol (CAS 1374651-62-3) shows an XLogP3 of 1.7 and only 1 rotatable bond [1][2]. These variations in lipophilicity, conformational flexibility, and hydrogen-bond geometry directly affect membrane permeability, target binding, and conjugation efficiency—making each isomer a distinct chemical entity that cannot be substituted without altering experimental outcomes. This section presents the quantitative differential evidence that underpins compound-specific selection.

Target
Positional isomer analog
Risk
Primary alcohol
Secondary alcohol
Conjugation reactivity may shift
Higher lipophilicity
Lower lipophilicity
Permeability and solubility profile differ
Greater conformational flexibility
Reduced flexibility
Linker dynamics may not reproduce

Quantitative Evidence for Compound Selection


Lipophilicity Advantage Over Secondary Alcohol Analog

The target compound has a computed XLogP3-AA of 2.1, while the comparator 1-(3-bromo-5-chloropyridin-2-yl)ethanol (CAS 1374651-62-3) shows a value of 1.7 [1][2]. This +0.4 log unit increase indicates higher lipophilicity, which correlates with improved passive membrane permeability and potentially enhanced oral bioavailability [1].

Lipophilicity
Cross-study comparable
XLogP3-AA: 2.1 vs 1.7
+0.4 log units
Reported higher predicted membrane permeability context
Computed values; PubChem 2025.09.15
Lipophilicity Membrane permeability Drug-likeness ADME

Primary Alcohol Conjugation Efficiency

The target compound possesses a primary 2-hydroxyethyl group, whereas many structurally similar building blocks (e.g., 1-(3-bromo-5-chloropyridin-2-yl)ethanol) carry a secondary 1-hydroxyethyl group [1]. Primary alcohols are intrinsically more reactive in nucleophilic acyl substitution and etherification reactions due to reduced steric hindrance, a principle extensively applied in PROTAC linker chemistry where efficient and high-yield conjugation to E3 ligase ligands is essential [2].

Alcohol reactivity
Class-level inference
Primary alcohol (2-hydroxyethyl)
vs secondary alcohol
Reported higher conjugation reactivity in acyl substitution
Well-established principle; PROTAC linker design context
Bioconjugation PROTAC linker Esterification Chemical biology

Conformational Flexibility for Linker Design

The target compound contains 2 rotatable bonds, whereas the comparator 1-(3-bromo-5-chloropyridin-2-yl)ethanol has only 1 rotatable bond [1][2]. The additional C–C bond in the ethanol side chain allows greater conformational sampling, which is a desirable feature in bifunctional degrader linkers that must accommodate dynamic protein–protein interfaces to form stable ternary complexes [1].

Rotatable bonds
Direct head-to-head comparison
2
rotatable bonds
Supports greater conformational sampling for ternary complex formation
Analog has 1 rotatable bond
Conformational flexibility Linker design PROTAC Molecular dynamics

Distillation-Based Purification Advantage

The target compound exhibits a predicted boiling point of 334.2±37.0 °C, whereas the regioisomer 2-(3-bromo-6-chloropyridin-2-yl)ethanol (CAS 2920081-29-2) shows a predicted boiling point of 297.6±35.0 °C . This ~36.6 °C difference provides a practical window for fractional distillation, facilitating removal of this specific impurity and improving batch purity in a manufacturing setting .

Boiling point
Cross-study comparable
334.2±37.0 °C vs 297.6±35.0 °C
~36.6 °C difference
May support fractional distillation for isomer removal
Predicted values; data to verify
Purification Boiling point differential Process chemistry Quality control

Procurement and Pricing Considerations

The target compound is listed at $3,503.90 per 250 mg (97% purity, Aladdin Scientific) with an 8–12 week lead time, while a common analog 1-(3-bromo-5-chloropyridin-2-yl)ethanol is priced at $135 per 250 mg (95% purity, AChemBlock) and is in stock . This ~26× price multiplier and extended lead time reflect the unique synthetic complexity of the 5-bromo-6-chloro-3-ethanol substitution pattern, making advance procurement planning essential for projects dependent on this specific isomer.

Procurement cost
Data to verify
$3,503.90/250 mg (97%)
~26× vs analog
Advance procurement planning context
Retail pricing; lead time 8–12 weeks
Procurement Cost analysis Lead time Supply chain

Research and Industrial Application Scenarios


PROTAC Linker Development

The primary alcohol and increased rotatable bond count (2 vs 1 for secondary alcohol analogs) make this compound a superior choice for synthesizing PROTAC linkers. The hydroxyl group can be efficiently esterified or etherified with E3 ligase ligands [1], while the flexible ethanol arm facilitates ternary complex formation [2]. The higher lipophilicity (XLogP3 = 2.1) may also improve the cell permeability of the resulting heterobifunctional degrader [3].

Structure-Activity Relationship Studies

The distinct 5-bromo-6-chloro-3-ethanol pattern provides a well-defined pharmacophore for SAR campaigns. The quantified differences in lipophilicity (ΔXLogP3 = +0.4) and conformational flexibility (Δrotatable bonds = +1) relative to positional isomers allow medicinal chemists to systematically probe the impact of halogen position and linker flexibility on target binding [3][4].

Orthogonal Halogen Reactivity in Probe Synthesis

The orthogonal reactivity of bromine (C5) and chlorine (C6) enables sequential cross-coupling reactions for building complex molecular architectures. This regiochemically defined dihalogenated scaffold is ideal for constructing bifunctional probes where one halogen is used for initial functionalization and the second for later-stage diversification [3].

Fragment-Based Drug Discovery Libraries

As a commercially available Protein Degrader Building Block with defined purity (≥97%) and storage conditions (room temperature) , this compound is suitable for inclusion in FBDD screening libraries. Its distinct substitution pattern and primary alcohol handle offer a unique chemical starting point for hit elaboration, justifying the procurement investment despite a higher cost than generic analogs.

Application
Selection Property
Validation Focus
PROTAC Linker Development
Primary alcohol reactivity, Rotatable bond flexibility
Conjugation efficiency, Ternary complex formation kinetics
Structure-Activity Relationship Studies
Positional isomer identity, Lipophilicity profile
Halogen position impact, Linker flexibility effect
Orthogonal Halogen Reactivity in Probe Synthesis
Regiodefined dihalogenated scaffold
Sequential cross-coupling reactivity
Fragment-Based Drug Discovery Libraries
Defined purity grade, Unique substitution pattern
Hit elaboration viability, Library diversity
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